molecular formula C13H10ClN5O2S B2592208 (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide CAS No. 1277101-10-6

(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide

Cat. No.: B2592208
CAS No.: 1277101-10-6
M. Wt: 335.77
InChI Key: UAFQRCRODUXTLE-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide is a sulfonamide derivative featuring a triazolopyrimidine core and a 4-chlorophenyl ethenesulfonamide moiety. The compound’s structure combines a heterocyclic triazolopyrimidine system, known for its bioactivity in agrochemicals, with a sulfonamide group that enhances binding interactions. The 4-chlorophenyl substituent likely contributes to lipophilicity and electronic effects, which are critical for herbicidal or pesticidal activity .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2S/c14-11-4-2-10(3-5-11)6-9-22(20,21)18-12-16-13-15-7-1-8-19(13)17-12/h1-9H,(H,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQRCRODUXTLE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=NC(=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazolopyrimidine core.

    Formation of the Ethenesulfonamide Linkage: This can be done through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide involves its interaction with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It could bind to receptors, modulating their activity and influencing cellular signaling pathways.

    Pathways: The compound might interfere with key pathways involved in disease processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Reported Activity
Target Compound Triazolopyrimidine 4-Cl, ethenesulfonamide Presumed herbicidal
Metosulam (CAS 139528-85-1) Triazolopyrimidine 2-Cl, 5-OCH₃, sulfonamide Herbicidal (broadleaf weeds)
CAS 338793-23-0 Triazolopyrimidine 4-F, ethenyl, amine Undisclosed
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Cl, thione, hydrazone Undisclosed (crystal engineering focus)

Key Observations:

Halogen Effects :

  • The target compound’s 4-chlorophenyl group contrasts with the 4-fluorophenyl substituent in CAS 338793-23-0. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance lipophilicity and alter binding kinetics in biological targets .
  • Metosulam incorporates 2-chloro and 5-methoxy groups, which synergize with its sulfonamide for herbicidal activity .

Functional Group Variations: The sulfonamide group in the target compound and metosulam facilitates hydrogen bonding with target enzymes (e.g., acetolactate synthase in weeds) . The triazole-thione in ’s compound forms N–H···S hydrogen bonds, which may stabilize crystalline packing but differ in solubility compared to sulfonamides .

Stereoelectronic Effects: The (E)-ethenesulfonamide configuration in the target compound likely enforces planarity, optimizing π-π stacking with aromatic residues in target proteins. This contrasts with the non-planar thiocarbonohydrazide in ’s compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Metosulam CAS 338793-23-0
Molecular Weight ~380 g/mol (estimated) 418.3 g/mol 259.25 g/mol
LogP (Lipophilicity) High (4-Cl, sulfonamide) 3.1 (reported) Moderate (4-F, amine)
Hydrogen-Bond Donors 2 (sulfonamide NH) 2 2 (amine NH)

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